molecular formula C35H35ClN2OS B032453 Montelukast nitrile CAS No. 866923-62-8

Montelukast nitrile

Katalognummer B032453
CAS-Nummer: 866923-62-8
Molekulargewicht: 567.2 g/mol
InChI-Schlüssel: LFNFSZSLPYLMBG-LDXVMNHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Montelukast nitrile is a derivative used in the synthesis of Montelukast, a medication primarily used for the treatment of asthma and allergic rhinitis. The focus of scientific interest has been on its synthesis, molecular structure, and the properties that make it a valuable intermediate in producing Montelukast Sodium, an antiasthmatic drug.

Synthesis Analysis

The synthesis of Montelukast nitrile involves several key steps, starting with the chiral reduction of keto ester 9 using (−)-DIP-Cl, leading to the creation of a nitrile derivative. This is followed by the synthesis of a vinylquinoline framework via the Wittig reaction and the Heck coupling of the nitrile with the vinylquinoline. This method has been noted for its operational simplicity and suitability for industrial production of Montelukast (Saravanan, Satyanarayana, & Reddy, 2013).

Wissenschaftliche Forschungsanwendungen

Protective Role in Endometrial Hyperplasia

Montelukast has been studied for its protective effects in a rat model of endometrial hyperplasia, induced by estradiol valerate. The study found that montelukast, in a dose-dependent manner, improved oxidative stress, lipid profile, and tumor necrosis factor levels affected by estradiol valerate. This was verified through histopathological and immunohistochemical examinations, highlighting montelukast's potential as a biochemical and histopathological improvement agent in endometrial hyperplasia cases (Abdelzaher et al., 2018).

Synthesis for Antiasthmatic Applications

A practical synthesis method for montelukast sodium, primarily used as an antiasthmatic drug, has been developed. This synthesis involves the creation of a nitrile derivative as a key step, suitable for industrial production of the drug. This advancement highlights the importance of montelukast in the pharmaceutical industry, particularly for its use in asthma treatment (Saravanan et al., 2013).

Modulation of iNOS in Lung and Cell Models

Research has explored montelukast's effects on inducible nitric oxide synthase (iNOS) expression and activity in a Brown Norway rat allergic inflammation model and in L2 lung epithelial cells. This study provided evidence of montelukast's ability to modulate iNOS function, potentially through pathways independent of cysteinyl leukotrienes, suggesting its role in reducing inflammatory responses (Offer et al., 2003).

Tocolytic Effects in Human Uterine Model

Montelukast has been analyzed for its potential as a tocolytic agent in an in vitro human uterine model. This study demonstrates montelukast's efficacy in reducing inflammation associated with prematurity while facilitating the inhibition of preterm labor, particularly when combined with nifedipine, a calcium channel blocker (Corriveau et al., 2014).

Neuroprotective Effects Against Rotenone-Induced Brain Damage

Montelukast's neuroprotective effects were examined in a rat model of neurotoxicity induced by rotenone. The study found that montelukast administration resulted in significant reductions in markers of oxidative stress and neurodegenerative changes in the brain, suggesting its potential use in the treatment of neurological conditions like Parkinson’s disease (Abdel-Salam et al., 2018).

Electrochemical Detection Using Nickel Hydroxide Nanopetals

In a novel approach, nickel hydroxide nanopetals synthesized via a hydrothermal method were used to create a sensor for the electrocatalytic oxidation and sensitive detection of montelukast. This development underscores the chemical versatility of montelukast and its importance in pharmaceutical analysis (Heli et al., 2014).

Safety And Hazards

FDA requires a Boxed Warning about serious mental health side effects for asthma and allergy drug montelukast (Singulair); advises restricting use for allergic rhinitis . Although montelukast is considered to be a safe drug, there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and, despite insufficient data, the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality .

Zukünftige Richtungen

Montelukast is an orally dosed drug that is FDA-approved for treating chronic asthma and prophylaxis and the prevention of exercise-induced bronchoconstriction . It is also approved to relieve seasonal and perennial allergic rhinitis symptoms . Montelukast is a dual-purpose inhibitor of SARS-CoV-2 infection and of IL-6 production by immune cells . The inhibition of SARS-CoV-2 infection through a molecule binding distal to the ACE-binding site of the RBD points towards an allosteric mechanism that is not conserved in the more infectious alpha and delta SARS-CoV-2 variants .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFSZSLPYLMBG-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast nitrile

CAS RN

866923-62-8
Record name 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Montelukast nitrile
Reactant of Route 2
Reactant of Route 2
Montelukast nitrile
Reactant of Route 3
Reactant of Route 3
Montelukast nitrile
Reactant of Route 4
Reactant of Route 4
Montelukast nitrile
Reactant of Route 5
Montelukast nitrile
Reactant of Route 6
Reactant of Route 6
Montelukast nitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.